molecular formula C9H5F2N3 B2643400 2-(Cyanomethyl)-5,6-difluorobenzimidazole CAS No. 898045-14-2

2-(Cyanomethyl)-5,6-difluorobenzimidazole

Cat. No.: B2643400
CAS No.: 898045-14-2
M. Wt: 193.157
InChI Key: HZSGOYORNBQVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)-5,6-difluorobenzimidazole is a useful research compound. Its molecular formula is C9H5F2N3 and its molecular weight is 193.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ferroelectricity and Antiferroelectricity

2-(Cyanomethyl)-5,6-difluorobenzimidazole, a type of benzimidazole derivative, has shown potential in the field of ferroelectricity and antiferroelectricity. Studies like the one conducted by Horiuchi et al. (2012) have explored the electrical switchability of benzimidazole chains in the crystalline state through proton tautomerization. This research highlights the high electric polarization of benzimidazoles at room temperature, which could have implications in developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial Activity

Another significant area of research is the synthesis and evaluation of benzimidazole derivatives, including this compound, for antimicrobial activity. Studies such as those by Salahuddin et al. (2017) have synthesized and characterized various benzimidazole derivatives, finding some to exhibit strong antimicrobial activity against bacteria and fungi (Salahuddin et al., 2017).

Antiviral Properties

Kharitonova et al. (2017) explored the antiviral properties of 2-amino-5,6-difluorobenzimidazole ribosides. They found that these compounds, related to this compound, showed selective antiviral activity against herpes simplex virus, offering potential for treating herpes infections resistant to other drugs (Kharitonova et al., 2017).

Corrosion Inhibition

A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole derivatives, including the likes of this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel. This application is significant in industrial contexts, where corrosion control is critical (Obot & Obi-Egbedi, 2010).

Synthesis of Benzimidazoles

Research by Dudd et al. (2003) focused on the synthesis of benzimidazoles, including this compound, in high-temperature water. This study provided insights into optimizing yields and understanding the solvent properties of high-temperature water in organic chemistry (Dudd et al., 2003).

Agricultural Applications

In the agricultural sector, research by Campos et al. (2015) has demonstrated the use of benzimidazole derivatives in nanoparticle carrier systems for sustained release of fungicides. This application is crucial for effective and environmentally friendly pest control in agriculture (Campos et al., 2015).

Properties

IUPAC Name

2-(5,6-difluoro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSGOYORNBQVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.